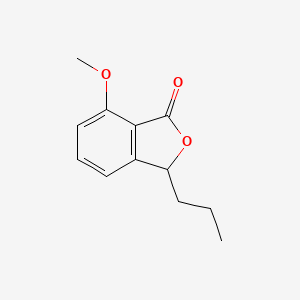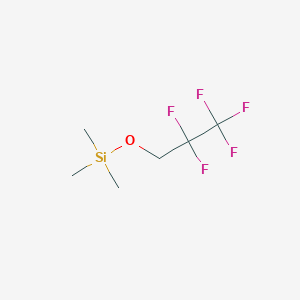
Trimethyl(2,2,3,3,3-pentafluoropropoxy)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl(2,2,3,3,3-pentafluoropropoxy)silane is a chemical compound with the molecular formula C6H11F5OSi and a molecular weight of 222.23 g/mol . It is a silane derivative where the silicon atom is bonded to a trimethyl group and a 2,2,3,3,3-pentafluoropropoxy group. This compound is known for its unique properties due to the presence of fluorine atoms, which impart high thermal stability and chemical resistance.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl(2,2,3,3,3-pentafluoropropoxy)silane typically involves the reaction of trimethylsilanol with 2,2,3,3,3-pentafluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl(2,2,3,3,3-pentafluoropropoxy)silane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: In the presence of water, the silane group can hydrolyze to form silanols and other silicon-containing compounds.
Common Reagents and Conditions
Bases: Potassium carbonate is commonly used in substitution reactions.
Acids: Hydrochloric acid can be used to catalyze hydrolysis reactions.
Major Products Formed
Silanols: Formed during hydrolysis.
Substituted Silanes: Formed during substitution reactions with various nucleophiles.
Aplicaciones Científicas De Investigación
Trimethyl(2,2,3,3,3-pentafluoropropoxy)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing fluorinated groups into molecules.
Biology: Employed in the modification of biomolecules to enhance their stability and resistance to degradation.
Medicine: Investigated for potential use in drug delivery systems due to its stability and biocompatibility.
Mecanismo De Acción
The mechanism by which trimethyl(2,2,3,3,3-pentafluoropropoxy)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong bonds with other molecules, thereby increasing its stability and resistance to chemical degradation. The molecular pathways involved in its action include the formation of stable silicon-oxygen and silicon-carbon bonds .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilane: A trialkylsilane used in the semiconductor industry and for depositing silicon carbide coatings.
Uniqueness
Trimethyl(2,2,3,3,3-pentafluoropropoxy)silane is unique due to the presence of five fluorine atoms in its structure, which imparts higher thermal stability and chemical resistance compared to other silane derivatives. This makes it particularly valuable in applications requiring high-performance materials and stability under harsh conditions.
Propiedades
Número CAS |
89660-59-3 |
|---|---|
Fórmula molecular |
C6H11F5OSi |
Peso molecular |
222.23 g/mol |
Nombre IUPAC |
trimethyl(2,2,3,3,3-pentafluoropropoxy)silane |
InChI |
InChI=1S/C6H11F5OSi/c1-13(2,3)12-4-5(7,8)6(9,10)11/h4H2,1-3H3 |
Clave InChI |
LBDRUDRFGDMEBR-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OCC(C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


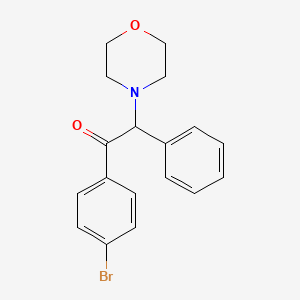

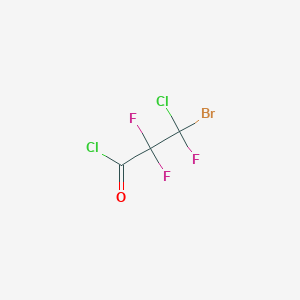
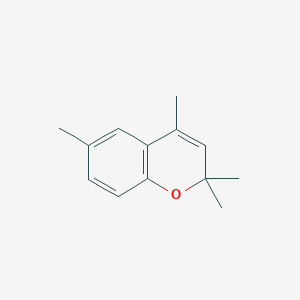

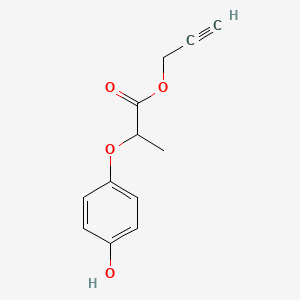
![4-(3-Hydroxydec-1-yn-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B14399038.png)

![6-Ethenylbicyclo[2.2.1]heptane-2,7-diol](/img/structure/B14399061.png)

![{2-[4-Methyl-2-(2-methylpropoxy)phenyl]oxiran-2-yl}methanol](/img/structure/B14399076.png)
![2-Methyl-3-[4-(4-methylphenoxy)phenyl]quinazolin-4(3H)-one](/img/structure/B14399081.png)
![2-{3-[(3-Amino-3-oxopropyl)amino]benzene-1-sulfonyl}ethyl hydrogen sulfate](/img/structure/B14399084.png)
